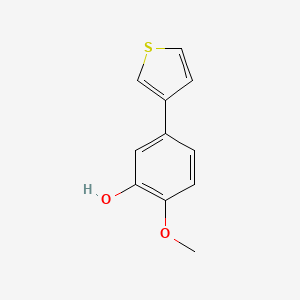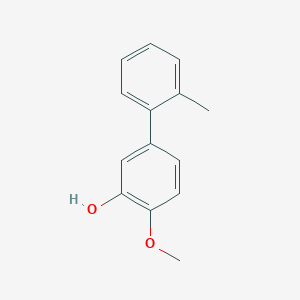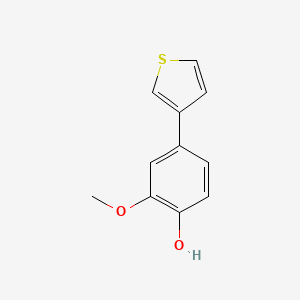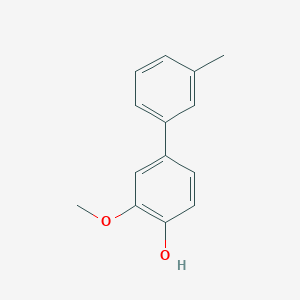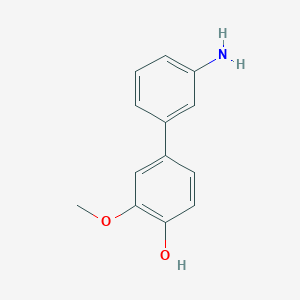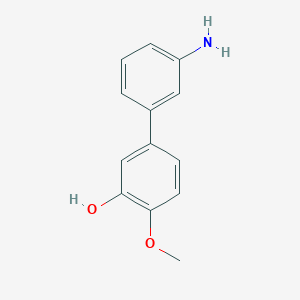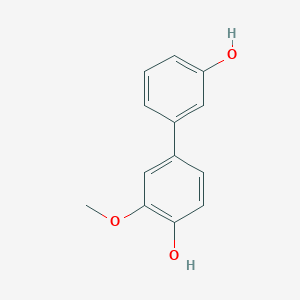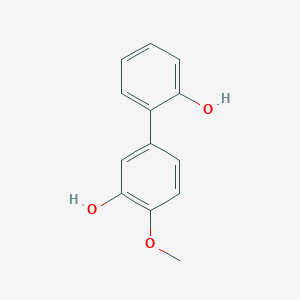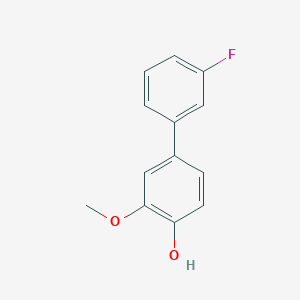
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% (5-HPMP) is a phenolic compound that has been gaining significant attention in the scientific community due to its potential applications in a variety of areas. It is a white crystalline solid that is soluble in water and ethanol. 5-HPMP has been studied for its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it has been investigated for its potential use in the synthesis of other compounds and as a precursor to pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in a variety of scientific research areas. It has been investigated as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it has been studied for its ability to inhibit the growth of cancer cells, reduce oxidative stress, and protect against UV radiation. It has also been investigated for its potential use in the synthesis of other compounds and as a precursor to pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% is complex and not fully understood. It is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to act as an antimicrobial by inhibiting the growth of bacteria and fungi. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its effects on a variety of biochemical and physiological processes. It has been found to inhibit the growth of cancer cells, reduce oxidative stress, and protect against UV radiation. Additionally, it has been found to reduce inflammation, improve wound healing, and protect against DNA damage. It has also been found to have neuroprotective and hepatoprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments include its low toxicity and its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it is relatively easy to synthesize and can be used as a precursor to other compounds. The main limitation of using 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments is its lack of solubility in organic solvents. Additionally, it is not very stable and can easily decompose in the presence of light and heat.
Zukünftige Richtungen
The potential future directions for research on 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in pharmaceuticals and other compounds. Additionally, research could be conducted into its potential as a therapeutic agent for cancer, inflammation, and oxidative stress. Further research could also be conducted into its potential as a food preservative and its ability to protect against DNA damage. Finally, research could be conducted into its potential as a biomarker for disease diagnosis.
Synthesemethoden
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can be synthesized by a variety of methods. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. Other methods include the reaction of paraformaldehyde with a phenol, the reaction of an aldehyde with a phenol, and the reaction of a phenol with an aldehyde. The synthesis of 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can also be achieved through the oxidation of phenol with hydrogen peroxide.
Eigenschaften
IUPAC Name |
5-(3-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFQXVHDUFFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685418 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
1261903-18-7 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)

